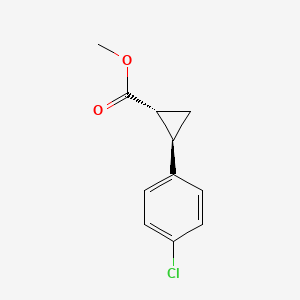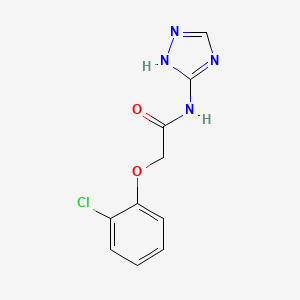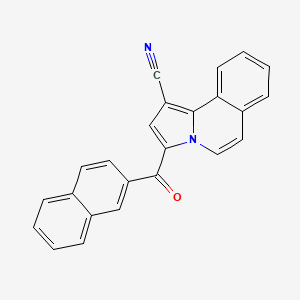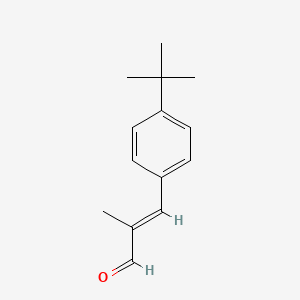![molecular formula C14H11N3O5 B12003140 Methyl 3-[2-(4-nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate CAS No. 21460-91-3](/img/structure/B12003140.png)
Methyl 3-[2-(4-nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[2-(4-nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate is an organic compound characterized by its complex structure, which includes a nitrophenyl group, a hydrazinylidene moiety, and a cyclohexa-diene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-(4-nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate typically involves the condensation of methyl 3-oxo-6-oxocyclohexa-1,4-diene-1-carboxylate with 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batches. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process might involve advanced techniques such as column chromatography or crystallization under controlled conditions to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Methyl 3-[2-(4-nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of different oxidation products depending on the reagents and conditions used.
Substitution: The hydrazinylidene moiety can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrazinylidene group under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products
Reduction: Methyl 3-[2-(4-aminophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate.
Oxidation: Various oxidized derivatives depending on the extent of oxidation.
Substitution: Substituted derivatives where the hydrazinylidene group is replaced by the nucleophile.
科学的研究の応用
Chemistry
In organic synthesis, Methyl 3-[2-(4-nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays and drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new therapeutic agents. Its structural features allow for the exploration of various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and dyes. Its ability to undergo various chemical modifications makes it a versatile component in material science.
作用機序
The mechanism by which Methyl 3-[2-(4-nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazinylidene moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 3-[2-(2-nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate
- Methyl 3-[2-(4-aminophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate
- Methyl 3-[2-(4-methylphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate
Uniqueness
Methyl 3-[2-(4-nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties This makes it particularly useful in applications where specific interactions with biological targets or materials are required
特性
| 21460-91-3 | |
分子式 |
C14H11N3O5 |
分子量 |
301.25 g/mol |
IUPAC名 |
methyl 2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzoate |
InChI |
InChI=1S/C14H11N3O5/c1-22-14(19)12-8-10(4-7-13(12)18)16-15-9-2-5-11(6-3-9)17(20)21/h2-8,18H,1H3 |
InChIキー |
BDZCZPIIKLJZSQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(methylcarbamoyl)amino]benzoate](/img/structure/B12003059.png)

![3-ethyl-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12003064.png)



![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003094.png)

![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B12003107.png)
![4-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide](/img/structure/B12003108.png)

![2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene](/img/structure/B12003119.png)
![5-(4-chlorophenyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12003121.png)

